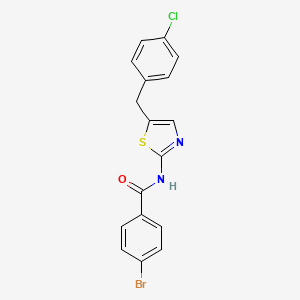![molecular formula C10H10ClNO3 B11982476 2-[N-(2-chlorophenyl)acetamido]acetic acid](/img/structure/B11982476.png)
2-[N-(2-chlorophenyl)acetamido]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(2-chlorophenyl)acetamido]acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group attached to an acetamido moiety, which is further linked to an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Base-Catalyzed Method
-
Dehydrochlorination Method
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the acetamido group can lead to the formation of corresponding carboxylic acids.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere, often at low temperatures.
Products: Reduction can convert the acetamido group to an amine.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed under reflux conditions.
Aplicaciones Científicas De Investigación
2-[N-(2-chlorophenyl)acetamido]acetic acid has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Acts as a reagent in the preparation of more complex molecules.
-
Biology
- Investigated for its potential antimicrobial properties.
- Studied for its effects on various biological pathways.
-
Medicine
- Explored for its potential use in drug development.
- Evaluated for its pharmacological activities, including anti-inflammatory and analgesic effects.
-
Industry
- Utilized in the production of specialty chemicals.
- Employed as a building block in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-[N-(2-chlorophenyl)acetamido]acetic acid involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes involved in metabolic pathways.
- It can bind to receptors, modulating their activity.
-
Pathways Involved
- The compound may influence signaling pathways related to inflammation and pain.
- It can affect the synthesis and degradation of key biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
-
2-Chloroacetanilide
- Similar structure but lacks the acetic acid group.
- Used as an intermediate in the synthesis of dyes and pharmaceuticals.
-
N-(2-Chlorophenyl)acetamide
- Similar structure but lacks the acetic acid group.
- Employed in organic synthesis and as a precursor for other compounds.
Uniqueness
2-[N-(2-chlorophenyl)acetamido]acetic acid is unique due to the presence of both the acetamido and acetic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C10H10ClNO3 |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
2-(N-acetyl-2-chloroanilino)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
AUTVKOPARNLNSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC(=O)O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11982398.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982407.png)

![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11982432.png)
![3-Nitrobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11982435.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11982452.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11982461.png)
![N-{(1Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11982474.png)
![5-(4-Fluorophenyl)-2-[(2-oxopropyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982482.png)
